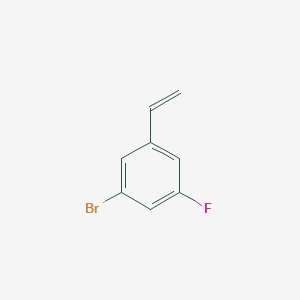

1-Bromo-3-fluoro-5-vinylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-3-fluoro-5-vinylbenzene is a useful research compound. Its molecular formula is C8H6BrF and its molecular weight is 201.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Polymerization and Block Copolymerization

1-Bromo-3-fluoro-5-vinylbenzene can be used as an initiator in the polymerization of various vinyl monomers, such as styrene and tert-butyl acrylate. These initiators facilitate the formation of polymers with precise structures, useful in creating materials with specific properties (Gao et al., 2014).

Cycloaddition Reactions

This compound is involved in cycloaddition reactions, which are critical in synthesizing organic compounds with complex structures. For instance, its derivatives participate in [3+2] cycloaddition reactions, useful in creating isoxazolines with potential applications in various chemical industries (El Idrissi et al., 2021).

Suzuki-Miyaura Coupling Reactions

In Suzuki-Miyaura coupling reactions, this compound acts as a substrate for creating fluorinated biphenyl derivatives. These reactions are significant in the pharmaceutical industry for synthesizing complex molecules (Sadeghi Erami et al., 2017).

Electrochemical Reactions

Electrochemical fluorination of halobenzenes, including this compound, is significant for understanding the mechanisms of fluorination in various organic compounds. This process is crucial in the pharmaceutical and agrochemical industries for the production of fluorinated organic compounds (Horio et al., 1996).

Fluorogenic Derivatization and Spectroscopy

The compound is used in fluorogenic derivatization methods, particularly in the Heck coupling reaction, to extend emission wavelengths of derivatives. This application is essential in analytical chemistry for detecting and analyzing various aryl bromides (Higashijima et al., 2020).

作用機序

Target of Action

The primary target of 1-Bromo-3-fluoro-5-vinylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps :

- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the benzene ring with an electrophile . The downstream effects of this pathway include the formation of a substituted benzene ring .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where a hydrogen atom in the benzene ring is replaced with an electrophile .

特性

IUPAC Name |

1-bromo-3-ethenyl-5-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRAMMQQPWYJAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC(=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1322637.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322644.png)

![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)